

An In-depth Technical Guide to the Physicochemical Properties and Structure of (+)-Scoulerine

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Compound of Interest

Compound Name: (+)-Scoulerine

Cat. No.: B1224586

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Foreword: This document provides a comprehensive technical overview of the protoberberine alkaloid **(+)-Scoulerine**, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It covers the molecule's structural characteristics, physicochemical properties, and its central role in the biosynthesis of other significant alkaloids.

Molecular Structure and Identification

(+)-Scoulerine, also known as (S)-Scoulerine, discretamine, or aequaline, is a pivotal benzylisoquinoline alkaloid.^[1] Its structure is characterized by a tetracyclic protoberberine core, which consists of a dibenzo[a,g]quinolizidine ring system.

The absolute configuration of the naturally occurring dextrorotatory enantiomer is (S) at the C-13a chiral center. This stereochemistry is crucial for its biological activity and its role as a substrate in various enzymatic transformations.

Key Structural Features:

- Core Skeleton: Protoberberine (5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine).
- Substitution Pattern: Two hydroxyl groups at positions C-2 and C-9, and two methoxy groups at C-3 and C-10.

- Chirality: A single stereocenter at the C-13a position, with the (+)-enantiomer having the (S) configuration.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol[2]
Systematic Name	(13aS)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,9-diol[1]
Common Synonyms	(+)-Scoulerine, (S)-Scoulerine, (-)-Scoulerine, <i>I</i> -Scoulerine, Discretamine, Aequaline[3][4]
CAS Number	6451-73-6[2]
Molecular Formula	C ₁₉ H ₂₁ NO ₄ [2]
Molecular Weight	327.38 g/mol [1]

| InChI Key | KNWVMRVOBAFFMH-HNNXBMFYSA-N[2] |

*Note: The synonyms (-)-Scoulerine and *I*-Scoulerine are historical and can be misleading, as the compound is dextrorotatory. The (S)-configuration is the correct stereochemical descriptor.

Physicochemical Properties

The physicochemical properties of **(+)-Scoulerine** are fundamental to its isolation, characterization, and pharmacokinetic behavior. While extensive experimental data is not available in all public literature, a combination of reported observations and validated computational predictions provides a detailed profile.

Table 2: Physicochemical Data for **(+)-Scoulerine**

Property	Value	Source
Melting Point	Not Available	Experimental data not found in cited literature.[5]
Boiling Point	Not Available	Experimental data not found in cited literature.
Optical Rotation ($[\alpha]D$)	Not Available	Experimental data not found in cited literature.[5]
Water Solubility	0.25 g/L (Predicted)	ALOGPS[6]
	Practically Insoluble (Qualitative)	FooDB[5]
Organic Solvent Solubility	Slightly Soluble in Chloroform & Methanol	Cayman Chemical[3]
logP (Octanol-Water Partition Coefficient)	2.26 (Predicted)	ALOGPS[6]
	2.86 (Predicted)	ChemAxon[6]
pKa (Strongest Acidic - Phenolic OH)	9.18 (Predicted)	ChemAxon[6]
pKa (Strongest Basic - Tertiary Amine)	6.21 (Predicted)	ChemAxon[6]
Polar Surface Area	62.16 \AA^2 (Predicted)	ChemAxon[6]
Hydrogen Bond Donors	2	ChemAxon[6]

| Hydrogen Bond Acceptors | 5 | ChemAxon[6] |

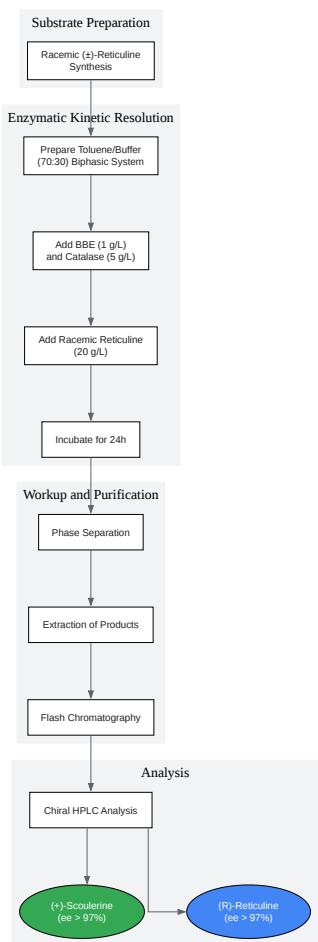
Methodologies and Experimental Protocols

This section details the experimental protocols for the synthesis and characterization of **(+)-Scoulerine**.

A highly efficient method for producing enantiomerically pure **(+)-Scoulerine** involves a chemoenzymatic approach. This process starts with the chemical synthesis of racemic reticuline, which is then subjected to a kinetic resolution catalyzed by the Berberine Bridge Enzyme (BBE).^[7]

Protocol Summary:

- **Racemic Substrate Synthesis:** Racemic (\pm) -reticuline is synthesized via a multi-step chemical pathway, typically involving a Bischler–Napieralski cyclization or a C1-alkylation approach.
- **Enzymatic Reaction Setup:** The kinetic resolution is performed in a biphasic system to accommodate the substrate's solubility.
 - **Reaction Mixture:** A toluene/buffer (70:30) mixture is prepared.
 - **Enzymes:** Berberine Bridge Enzyme (BBE) is added at a concentration of 1 g/L, along with catalase (5 g/L) to manage the hydrogen peroxide byproduct.
 - **Substrate:** Racemic reticuline is added at a concentration of 20 g/L.
- **Reaction Conditions:** The mixture is incubated, typically for 24 hours, allowing the BBE to selectively convert the (S)-reticuline enantiomer into **(+)-Scoulerine**. The (R)-reticuline remains largely unreacted.
- **Product Isolation:**
 - The reaction is quenched, and the organic and aqueous phases are separated.
 - **(+)-Scoulerine** is extracted from the appropriate phase.
 - Purification is achieved using flash chromatography on a silica column.
- **Analysis:** The enantiomeric excess (ee) of the resulting **(+)-Scoulerine** and the remaining (R)-reticuline is determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.^[7]

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Caption: Workflow for the chemoenzymatic synthesis of **(+)-Scoulerine**.

While specific experimental reports for **(+)-Scoulerine** are scarce, the following are standard methodologies for determining key properties of alkaloids.

- Melting Point Determination: A calibrated digital melting point apparatus would be used. A small, powdered sample of purified **(+)-Scoulerine** is packed into a capillary tube. The temperature is ramped quickly to find an approximate range, followed by a slow ramp (1-2 °C/min) near the melting point to determine the precise range from the onset of melting to complete liquefaction.
- Optical Rotation Measurement: The specific rotation would be measured using a polarimeter. A solution of **(+)-Scoulerine** of known concentration (c , in g/mL) is prepared in a suitable solvent (e.g., methanol or chloroform). The solution is placed in a sample tube of a known

path length (l , in decimeters). The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ , typically the sodium D-line at 589 nm). The specific rotation is calculated as: $[\alpha]_T \lambda = \alpha / (l * c)$.^{[8][9]}

- pKa Determination by Potentiometric Titration: A solution of **(+)-Scoulerine** is prepared in a co-solvent system (e.g., water/methanol) to ensure solubility. The solution is acidified to a low pH (~2) with a standard acid (e.g., 0.1 M HCl). A standard base (e.g., 0.1 M NaOH) is then titrated into the solution in small increments. The pH is recorded after each addition using a calibrated pH meter. The pKa values are determined from the inflection points of the resulting titration curve, corresponding to the half-equivalence points for the protonated amine and the phenolic hydroxyl groups.
- Solubility Determination: The equilibrium solubility can be determined by adding an excess amount of solid **(+)-Scoulerine** to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, organic solvents). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of **(+)-Scoulerine** in the clear supernatant is quantified using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Biosynthesis and Biological Significance

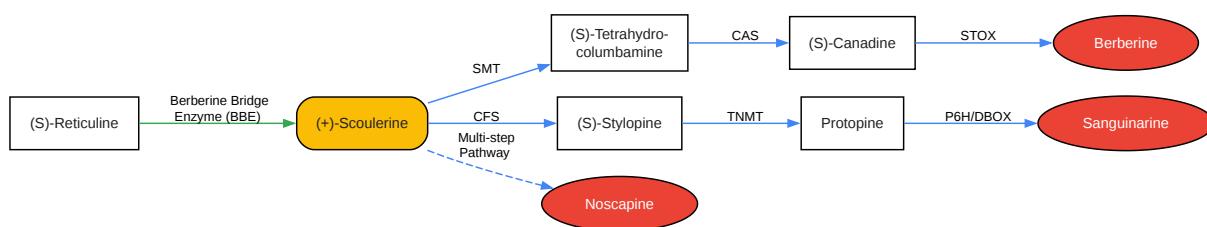
(+)-Scoulerine is a central branch-point intermediate in the biosynthesis of a wide array of protoberberine and related benzylisoquinoline alkaloids.^[1] Its formation is a critical, stereospecific step that dictates the downstream metabolic pathways.

The biosynthesis begins with the amino acid L-tyrosine, which is converted through a series of steps to (S)-reticuline. The key transformation is the conversion of (S)-reticuline into **(+)-Scoulerine**, a reaction catalyzed by the flavin-dependent Berberine Bridge Enzyme (BBE).^[10] This enzyme forms the characteristic C-8 to N "berberine bridge" via an oxidative C-C bond formation, converting the benzylisoquinoline skeleton into the tetracyclic protoberberine framework.

From **(+)-Scoulerine**, the pathways diverge to produce numerous pharmacologically important alkaloids, including:

- Berberine: An antimicrobial and metabolic regulator.

- Noscapine: An antitussive agent with potential anticancer properties.[10]
- Sanguinarine: A potent antimicrobial and anti-inflammatory agent.
- (S)-Stylopine and Protopine: Precursors to other complex alkaloids.



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Caption: Biosynthetic pathway of protoberberine alkaloids from **(+)-Scoulerine**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties and Structure of (+)-Scoulerine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1224586#physicochemical-properties-and-structure-of-the-scoulerine-molecule>]

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